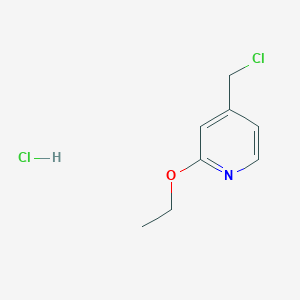![molecular formula C16H13ClN2O3S B2890765 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 886950-08-9](/img/structure/B2890765.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). Benzothiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenoxy group, and an acetamide group. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzothiazole ring might contribute to its stability, and the various substituents (the chloro, methoxy, phenoxy, and acetamide groups) would affect its polarity and hence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide has been utilized in the synthesis of novel diastereoselective benzothiazole β-lactam conjugates. These compounds were synthesized starting from (benzo[d]thiazol-2-yl)phenol, using (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for the first time in synthesizing monocyclic 2-azetidinones. The antimicrobial activities of these compounds were evaluated against a broad spectrum of Gram-positive and Gram-negative bacterial strains, revealing moderate activities. The addition of methoxyphenyl or ethoxyphenyl groups on the β-lactam ring enhanced their antimalarial potency. Furthermore, the hemolytic activity and mammalian cell toxicity surveys of these compounds underscored their potential as medicines, demonstrating a promising approach to drug development (Alborz et al., 2018).
Environmental Applications
A separate study explored the use of membrane bioreactor (MBR) technology to treat phenoxyacetic and benzoic acid herbicides, such as 2,4-D, mecoprop, and dicamba. These herbicides, due to their high water solubility, mobility, and persistence, have been detected in surface and wastewater across various regions. The study demonstrated the MBR's efficiency in reducing the concentrations of these herbicides significantly, showcasing an environmentally friendly and compact method for treating toxic herbicides in water. This suggests a potential environmental application for compounds related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide in the purification and treatment of agricultural wastewater (Ghoshdastidar & Tong, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-8-7-11(17)15-14(12)19-16(23-15)18-13(20)9-22-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSMNALJBGFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)





methanone](/img/structure/B2890696.png)
![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)
![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)
![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)
